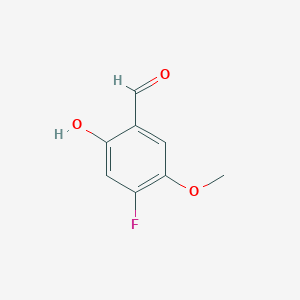

4-Fluoro-2-hydroxy-5-methoxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7FO3 |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

4-fluoro-2-hydroxy-5-methoxybenzaldehyde |

InChI |

InChI=1S/C8H7FO3/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-4,11H,1H3 |

InChI Key |

JZJNYLOUJBFSEK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 2 Hydroxy 5 Methoxybenzaldehyde

Precursor Selection and Strategic Functionalization

The successful synthesis of 4-Fluoro-2-hydroxy-5-methoxybenzaldehyde hinges on the logical selection of a starting material and a sequence of reactions that introduces the fluoro, hydroxyl, methoxy (B1213986), and formyl groups with high regioselectivity. The electronic nature and directing effects of the substituents play a critical role in determining the synthetic strategy.

Synthesis from Halogenated Phenols and Related Aromatic Precursors

A common and effective strategy commences with a phenol (B47542) derivative already bearing a halogen, typically fluorine. Starting with a fluorinated scaffold simplifies the synthetic challenge, as the introduction of fluorine onto an activated aromatic ring can sometimes lead to selectivity issues.

A plausible and strategically sound precursor is 3-Fluoro-4-methoxyphenol . This starting material contains the desired fluoro and methoxy groups in the correct relative positions. The synthetic task is then reduced to the regioselective introduction of a formyl group. The powerful ortho-directing phenolic hydroxyl group is expected to direct the formylation to the C2 position, which is sterically accessible and electronically activated.

Alternatively, syntheses can begin with simpler halogenated phenols. For instance, a route to the related compound 2-fluoro-4-hydroxybenzaldehyde (B1296990) starts with 3-fluorophenol. google.com This process involves:

Protection of the hydroxyl group (e.g., as an isopropyl or methyl ether).

Bromination at the position ortho to the fluorine and para to the ether group.

Grignard exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

Deprotection of the hydroxyl group to yield the final product. google.com

Adapting this methodology for this compound would require starting with a precursor that allows for the introduction of the C5-methoxy group, which adds complexity to the synthetic design.

Considerations for Directed ortho-Metalation and Electrophilic Fluorination

Directed ortho-Metalation (DoM) offers a powerful tool for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique relies on a Directed Metalation Group (DMG) that complexes with an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho-position. wikipedia.orgbaranlab.org

In the context of synthesizing this compound, several functional groups can serve as DMGs, including methoxy, protected hydroxyl, and even fluorine itself, although it is a moderate directing group. organic-chemistry.org A potential strategy could involve a precursor like 1,4-difluoro-2-methoxybenzene or a protected variant. The methoxy group, being a stronger DMG, would likely direct lithiation to the C5 position. However, competition between different directing groups must be carefully managed. uwindsor.ca

A hypothetical DoM pathway might involve:

Starting with a precursor such as 3-fluoro-4-methoxy-1-(methoxymethyl)benzene, where the hydroxyl group is protected as a MOM ether (a strong DMG).

Treatment with an alkyllithium base (e.g., n-BuLi or sec-BuLi) to effect lithiation at the C2 position, directed by the MOM ether.

Quenching the resulting aryllithium intermediate with an electrophilic formylating agent like DMF.

Deprotection of the MOM ether to reveal the C2-hydroxyl group.

Electrophilic fluorination presents an alternative approach, typically employed later in the synthesis. This would involve a precursor such as 2-hydroxy-5-methoxybenzaldehyde (B1199172) (5-methoxysalicylaldehyde) and treating it with an electrophilic fluorine source (an "F+" equivalent) like Selectfluor®. The challenge lies in controlling the regioselectivity, as the aromatic ring is highly activated by both the hydroxyl and methoxy groups, potentially leading to a mixture of products.

Reaction Pathways and Optimized Conditions

The introduction of the key functional groups onto the selected precursor requires specific and optimized reaction conditions. Formylation, halogenation, and etherification/hydroxylation are the pivotal transformations in the synthesis of the target compound.

Formylation Reactions (e.g., Reimer-Tiemann, Vilsmeier-Haack, or Modified Approaches)

Formylation, the introduction of the aldehyde (-CHO) group, is a crucial step. wikipedia.org Several named reactions are suitable for this transformation on electron-rich aromatic rings.

The Reimer-Tiemann reaction is specifically used for the ortho-formylation of phenols. wikipedia.org It involves treating the phenol with chloroform (B151607) (CHCl3) in a strongly basic aqueous solution. wikipedia.orgstackexchange.com The reactive electrophile is dichlorocarbene (B158193) (:CCl2), which is generated in situ. youtube.com For a precursor like 3-Fluoro-4-methoxyphenol, this reaction would be expected to yield the desired this compound, as the phenoxide ion formed under basic conditions strongly directs the electrophile to the ortho position. stackexchange.com A similar reaction on 4-methoxyphenol (B1676288) is known to produce 2-hydroxy-5-methoxybenzaldehyde in good yield. wikipedia.org

The Vilsmeier-Haack reaction is another effective method for formylating electron-rich aromatic compounds. jk-sci.comorganic-chemistry.org This reaction uses a substituted formamide (B127407) (typically DMF) and phosphorus oxychloride (POCl3) to generate the electrophilic Vilsmeier reagent (a chloroiminium ion). chemistrysteps.comwikipedia.org The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts reactions, making it highly selective for activated rings like phenols and anisoles. chemistrysteps.com The reaction is typically performed under milder conditions than the Reimer-Tiemann reaction and often provides higher yields with fewer side products.

| Reaction | Typical Reagents | Key Intermediate | Substrate Requirement | Typical Conditions |

|---|---|---|---|---|

| Reimer-Tiemann | CHCl3, Strong Base (e.g., NaOH) | Dichlorocarbene (:CCl2) | Phenols | Biphasic, heating required |

| Vilsmeier-Haack | DMF, POCl3 | Vilsmeier Reagent ([ClCH=N(CH3)2]+) | Electron-rich arenes | 0°C to 80°C, aprotic solvent |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Iminium ion | Activated phenols | Acidic (e.g., TFA, glycerol/boric acid) |

| DoM-Formylation | 1. Organolithium (e.g., n-BuLi) 2. DMF | Aryllithium | Arene with DMG | Anhydrous, low temp. (e.g., -78°C) |

Selective Halogenation (e.g., Fluorination Strategies)

Introducing the fluorine atom can be accomplished via electrophilic fluorination. This strategy is most viable on a precursor that is already functionalized with the other directing groups. For example, starting with 2-hydroxy-5-methoxybenzaldehyde, an electrophilic fluorinating agent could be used. The combined directing effect of the ortho-hydroxyl and para-methoxy groups would strongly favor substitution at the C4 position.

Common electrophilic fluorinating reagents include:

Selectfluor® (F-TEDA-BF4): A versatile and widely used reagent known for its relative safety and effectiveness.

N-Fluorobenzenesulfonimide (NFSI): Another powerful "F+" source used for the fluorination of a wide range of nucleophiles.

The reaction conditions typically involve dissolving the aromatic substrate in a suitable solvent (e.g., acetonitrile) and adding the fluorinating agent, often at room temperature.

Etherification and Hydroxylation Techniques for Aromatic Rings

The introduction of the methoxy and hydroxyl groups often involves standard, reliable reactions.

Etherification: The methoxy group is typically introduced via the Williamson ether synthesis . wikipedia.orgmasterorganicchemistry.com This S_N2 reaction involves the deprotonation of a hydroxyl group with a base (like sodium hydride or potassium carbonate) to form an alkoxide, which then displaces a halide from a methylating agent (like methyl iodide or dimethyl sulfate). youtube.comyoutube.comlibretexts.org This method would be used if the synthesis started from a dihydroxy precursor, such as a fluorohydroquinone.

Hydroxylation/Demethylation: While direct hydroxylation of an aromatic ring is possible, a more common and controllable approach in multi-step synthesis is the selective deprotection of a methoxy group to reveal a hydroxyl group. If a synthesis proceeds through a dimethoxy intermediate (e.g., 4-fluoro-2,5-dimethoxybenzaldehyde), one of the methyl groups must be selectively cleaved. Reagents like boron tribromide (BBr3) are powerful for cleaving aryl methyl ethers. Achieving selectivity between two different methoxy groups can be challenging but is sometimes possible based on steric or electronic differences. acs.orgrsc.org For instance, a methoxy group ortho to a carbonyl is often more susceptible to cleavage. In a documented synthesis of 5-hydroxy-4-methoxy-2-substituted benzaldehydes from veratraldehyde derivatives, the methoxy group at the 5th position was selectively hydrolyzed using concentrated sulfuric acid in the presence of methionine. researchgate.net

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to synthetic organic chemistry to minimize environmental impact. This involves the development of methodologies that are more efficient, use less hazardous materials, and generate minimal waste. For the synthesis of this compound, several green chemistry principles can be considered.

The ideal green synthesis would proceed under solvent-free conditions, thereby eliminating the environmental and health hazards associated with many organic solvents. While a specific solvent-free synthesis for this compound is not prominently documented, related reactions have been successfully carried out using techniques such as grinding or in the solid state.

In the context of catalysis, the use of environmentally benign catalysts is a cornerstone of green chemistry. For formylation reactions, this could involve replacing traditional stoichiometric Lewis acids, which are often corrosive and produce significant waste, with reusable solid acid catalysts. Examples of such catalysts include zeolites, clays, and ion-exchange resins. These materials offer the advantages of easy separation from the reaction mixture and the potential for regeneration and reuse, which aligns with green chemistry principles.

The ortho-formylation of phenols using paraformaldehyde can be facilitated by a combination of magnesium dichloride and triethylamine. orgsyn.org This method, while not strictly catalytic in the sense of a reusable catalyst, can be considered more environmentally benign than classical methods that employ harsh reagents. Further research into replacing the base with a solid, recyclable alternative could enhance the green credentials of this synthetic route.

Table 1: Comparison of Potential Catalysts for Greener Formylation

| Catalyst Type | Examples | Advantages in Green Synthesis |

| Homogeneous Lewis Acids | AlCl₃, TiCl₄ | High reactivity and selectivity in some cases. |

| Heterogeneous Solid Acids | Zeolites, Montmorillonite clays | Reusable, easy to separate from product, often less corrosive. |

| Organocatalysts | Proline and its derivatives | Metal-free, often biodegradable, can be used in smaller quantities. |

| Biocatalysts | Enzymes (e.g., oxidases) | Highly selective, operate under mild conditions (pH, temp), biodegradable. |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, with minimal generation of byproducts.

In the context of synthesizing this compound, the choice of formylation method significantly impacts the atom economy. For instance, the Reimer-Tiemann reaction, which utilizes chloroform and a strong base, has a notoriously low atom economy due to the formation of significant amounts of inorganic salts as byproducts. wikipedia.org

A hypothetical synthesis of this compound via the ortho-formylation of 4-fluoro-3-methoxyphenol (B40349) with paraformaldehyde would proceed with the following stoichiometry:

C₇H₇FO₂ + (CH₂O)n → C₈H₇FO₃

In this idealized reaction, all the atoms from the paraformaldehyde are incorporated into the product, leading to a high theoretical atom economy. However, the practical reaction efficiency will also depend on the yield and the need for purification steps that may lead to product loss.

Table 2: Analysis of Atom Economy for Different Formylation Methods

| Formylation Method | Key Reagents | Major Byproducts | Atom Economy Assessment |

| Reimer-Tiemann | Phenol, Chloroform, NaOH | NaCl, Water | Low |

| Vilsmeier-Haack | Phenol, DMF, POCl₃ | Dimethylamine hydrochloride, Phosphoric acid derivatives | Moderate |

| Duff Reaction | Phenol, Hexamethylenetetramine | Ammonia, Water | Moderate |

| Ortho-formylation | Phenol, Paraformaldehyde | Water (in some variations) | High |

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 4-Fluoro-2-hydroxy-5-methoxybenzaldehyde is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and methoxy (B1213986) groups. These groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. masterorganicchemistry.com Conversely, the aldehyde group is a deactivating group and a meta-director. masterorganicchemistry.com The fluorine atom is also an ortho-, para-director but is considered a deactivating group. youtube.com The regioselectivity of electrophilic substitution on this molecule will therefore be a result of the combined directing effects of these substituents.

Nucleophilic aromatic substitution (SNAr) reactions are also a significant aspect of the reactivity of fluorinated benzaldehyde (B42025) derivatives. acgpubs.org In these reactions, a nucleophile displaces a leaving group on the aromatic ring. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.gov For instance, in base-catalyzed Claisen-Schmidt condensations using fluorinated benzaldehydes in methanol, nucleophilic aromatic substitution has been observed where the methoxy anion acts as a nucleophile, particularly with di- and tri-fluorine substituted benzaldehydes. acgpubs.org The fluorine substituent itself can act as a leaving group in SNAr reactions, especially when the aromatic ring is sufficiently activated by electron-withdrawing groups. acgpubs.org

Aldehyde Functional Group Transformations

The aldehyde functional group is a versatile site for a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde or ketone with another carbonyl compound to form a β-hydroxy carbonyl compound, which often dehydrates to yield an α,β-unsaturated carbonyl compound. sigmaaldrich.comnih.gov This reaction is a cornerstone for the synthesis of chalcones and other related compounds. researchgate.netnih.govscitepress.org The Claisen-Schmidt condensation is typically catalyzed by an acid or a base. nih.govnih.gov For example, 2'-hydroxyacetophenone (B8834) can react with benzaldehyde derivatives under alkaline conditions to produce 2'-hydroxychalcone (B22705) derivatives. researchgate.net

Knoevenagel Condensation: This reaction is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active hydrogen compound in the presence of a basic catalyst. sigmaaldrich.com The reaction is usually followed by spontaneous dehydration to form an α,β-unsaturated product. sigmaaldrich.com For instance, the catalyzed mechanochemical Knoevenagel condensation of mono-fluorinated benzaldehydes with malonodinitrile has been investigated. beilstein-journals.org

Here is an interactive data table summarizing examples of condensation reactions:

Table 1: Examples of Condensation Reactions| Reaction Type | Reactants | Catalyst | Product Type |

|---|---|---|---|

| Claisen-Schmidt | Aldehyde, Ketone | Acid or Base | α,β-Unsaturated Ketone |

| Knoevenagel | Aldehyde, Active Hydrogen Compound | Basic Catalyst | α,β-Unsaturated Product |

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of the aldehyde can occur, for instance, during nucleophilic aromatic substitution reactions in solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.net The use of dimethylformamide (DMF) as a solvent can minimize this oxidation. researchgate.net

Reduction: The reduction of benzaldehyde derivatives to their corresponding alcohols is a common transformation. For example, 2-hydroxy-5-methoxybenzaldehyde (B1199172) can be reduced by sodium borohydride (B1222165) in ethanol (B145695) to form 2-hydroxy-5-methoxybenzyl alcohol. wikipedia.org Another method involves the hydrosilylation of aldehydes using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of potassium carbonate. researchgate.net

The reaction of the aldehyde group with primary amines leads to the formation of imines, also known as Schiff bases. researchgate.net These compounds are characterized by a carbon-nitrogen double bond. The synthesis of imines from fluorinated benzaldehydes and various amines has been achieved through mechanochemical methods, often resulting in good to excellent yields without the need for extensive purification. nih.gov For instance, 4-hydroxy-3-methoxybenzaldehyde (vanillin) and its derivatives are commonly used to synthesize Schiff bases by condensation with various amines. nih.govresearchgate.netresearchgate.net The formation of Schiff bases is a versatile reaction that allows for the introduction of a wide range of functionalities into the molecule. ijmcmed.orgmdpi.com

Directed Reactivity Modulated by Substituents

The substituents on the aromatic ring play a crucial role in directing the regioselectivity of chemical reactions.

The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. youtube.com The fluorine (-F) atom is a deactivating but also ortho-, para-directing group. youtube.com The aldehyde (-CHO) group is a deactivating, meta-directing group. masterorganicchemistry.com

In electrophilic aromatic substitution reactions, the powerful activating and directing effects of the hydroxyl and methoxy groups will likely dominate. When an ortho, para-directing group is meta to a meta-directing group, the incoming electrophile generally prefers to add to the position ortho to the meta-directing group. stackexchange.com In the case of this compound, the positions for electrophilic attack will be determined by a complex interplay of these directing effects, as well as steric hindrance.

In nucleophilic aromatic substitution, the electron-withdrawing nature of the fluorine atom and the aldehyde group can activate the ring for attack by a nucleophile. The regioselectivity of such reactions is influenced by the ability of the substituents to stabilize the intermediate Meisenheimer complex. nih.gov For example, regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553) has been achieved, with the selectivity being attributed to the acidity of the phenolic hydroxyls. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by 4-Fluoro-2-hydroxy-5-methoxybenzaldehyde promotes electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which absorption occurs are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.

For aromatic aldehydes such as this compound, the UV-Vis spectrum is typically characterized by absorptions arising from π → π* and n → π* electronic transitions. The benzene (B151609) ring, carbonyl group, and the substituent effects of the fluorine, hydroxyl, and methoxy (B1213986) groups all influence the energies of these transitions and, consequently, the absorption maxima (λmax). The hydroxyl and methoxy groups, being electron-donating, and the aldehyde group, being electron-withdrawing, in conjunction with the fluorine atom, create a complex electronic environment that dictates the molecule's UV-Vis absorption profile.

Table 1: Anticipated Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Range | Relative Intensity |

| π → π | Phenyl Ring & C=O | Shorter Wavelength (UV) | High |

| n → π | Carbonyl Group (C=O) | Longer Wavelength (UV/Vis) | Low |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. For this compound (C8H7FO3), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement.

The predicted monoisotopic mass of this compound is 170.03792 Da. In a typical mass spectrum, this compound would be expected to show a prominent molecular ion peak ([M]+•) at m/z 170. Under soft ionization techniques like electrospray ionization (ESI), adduct ions such as [M+H]+ (m/z 171.04520) or [M+Na]+ (m/z 193.02714) would be observed.

Electron ionization (EI) would induce characteristic fragmentation patterns. The fragmentation of this compound is expected to proceed through pathways common to substituted benzaldehydes. These include the initial loss of a hydrogen radical ([M-H]+), the formyl radical ([M-CHO]+), or a methyl radical from the methoxy group ([M-CH3]+). Subsequent fragmentations could involve the loss of carbon monoxide (CO) or other small neutral molecules. A detailed analysis of these fragment ions is crucial for the structural confirmation of the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z | Description |

| [C8H7FO3]+• | 170.03792 | Molecular Ion |

| [M+H]+ | 171.04520 | Protonated Molecule |

| [M+Na]+ | 193.02714 | Sodium Adduct |

| [M-H]+ | 169.03064 | Loss of Hydrogen Radical |

| [M-CH3]+ | 155.0223 | Loss of Methyl Radical |

| [M-CHO]+ | 141.0403 | Loss of Formyl Radical |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. To date, the crystal structure of this compound has not been reported in open crystallographic databases.

However, a hypothetical crystallographic study would provide invaluable data. It would be anticipated that the molecule crystallizes in a common space group. The crystal structure would likely feature a planar benzaldehyde (B42025) core, with the substituent atoms lying in or close to the plane of the aromatic ring. A key feature expected in the crystal packing would be intermolecular hydrogen bonding involving the hydroxyl group, which could act as a hydrogen bond donor, and the carbonyl oxygen or the oxygen of the methoxy group, which could act as acceptors. These hydrogen bonds would play a significant role in the formation of a stable three-dimensional crystal lattice. The fluorine atom might also participate in weaker intermolecular interactions.

The detailed crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates for all non-hydrogen atoms. This information would allow for the precise calculation of all intramolecular bond distances and angles, confirming the connectivity and conformation of the molecule in the solid state.

Table 3: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description | Expected Information |

| Crystal System | The symmetry system of the crystal (e.g., monoclinic, orthorhombic). | |

| Space Group | The specific symmetry group of the crystal. | |

| a, b, c (Å) | Unit Cell Dimensions | The lengths of the unit cell axes. |

| α, β, γ (°) | Unit Cell Angles | The angles between the unit cell axes. |

| Z | The number of molecules per unit cell. | |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | |

| Bond Lengths (Å) | Precise distances between bonded atoms. | |

| Bond Angles (°) | Precise angles between adjacent bonds. | |

| Hydrogen Bonds | Details of intermolecular hydrogen bonding interactions. |

Computational and Theoretical Studies

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Key Synthetic Intermediate for Complex Molecules

4-Fluoro-2-hydroxy-5-methoxybenzaldehyde is a valuable starting material for the construction of intricate molecular architectures. The presence of multiple functional groups allows for a variety of chemical transformations, enabling its incorporation into larger and more complex structures.

Precursor for Chalcone (B49325) Derivatives and Related α,β-Unsaturated Systems

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry and materials science. acgpubs.org this compound is an ideal precursor for the synthesis of chalcone derivatives through the Claisen-Schmidt condensation reaction. researchgate.netnih.gov This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. researchgate.net

In a typical synthesis, this compound would be reacted with a substituted acetophenone (B1666503) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. nih.gov The resulting chalcone would feature the 4-fluoro-2-hydroxy-5-methoxyphenyl moiety as one of the aryl rings. The α,β-unsaturated carbonyl system in these chalcones is a versatile functional group that can undergo various subsequent reactions to generate a wide array of derivatives. mdpi.com For instance, these chalcones can serve as precursors for the synthesis of flavanones through intramolecular cyclization. mdpi.comnih.gov

The Claisen-Schmidt condensation is a widely employed method for chalcone synthesis, and various catalysts and reaction conditions have been explored to optimize yields and purity. scitepress.org Both conventional heating and microwave irradiation have been successfully used for these transformations. researchgate.net The specific substitution pattern on the resulting chalcone, influenced by the choice of the acetophenone, can significantly impact its chemical and physical properties.

| Aldehyde | Ketone | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Substituted Benzaldehydes | 4'-Fluoro-2'-hydroxyacetophenone | Not specified | 4'-Fluoro-2'-hydroxychalcones | nih.gov |

| Substituted Benzaldehydes | Substituted Acetophenones | NaOH/Ethanol (B145695) | Chalcone Derivatives | nih.gov |

| 4-Hydroxybenzaldehyde | 4-Methoxyacetophenone | NaOH (grinding) | 4-Hydroxy-4'-methoxychalcone | scitepress.org |

Building Block for Heterocyclic Compounds

The chalcones derived from this compound are valuable intermediates for the synthesis of various heterocyclic compounds. core.ac.uk The α,β-unsaturated ketone moiety is susceptible to reactions with binucleophiles, leading to the formation of five- and six-membered rings.

A prominent example is the synthesis of pyrazoline derivatives. core.ac.uk Reaction of a chalcone with hydrazine (B178648) hydrate (B1144303) or its derivatives in a suitable solvent like ethanol leads to the formation of pyrazolines. core.ac.ukdergipark.org.tr These nitrogen-containing heterocycles are of significant interest in medicinal chemistry. The specific substituents on the pyrazoline ring can be varied by choosing the appropriate chalcone precursor and hydrazine derivative. researchgate.net

Furthermore, the chalcones can be utilized in the synthesis of flavones. Cyclization of 2'-hydroxychalcones, which can be derived from this compound, using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO), can yield flavone (B191248) derivatives. khandelwalcollege.edu.in

The reactivity of the phenolic hydroxyl group and the aldehyde in this compound also allows for its direct use in the synthesis of other heterocyclic systems. For instance, it can be a precursor for the synthesis of benzofuran (B130515) derivatives. nih.govorganic-chemistry.orgjocpr.com Various synthetic strategies, often involving reactions with alkynes or other coupling partners, can be employed to construct the benzofuran ring system. organic-chemistry.orgscienceopen.comnih.gov

Synthesis of Ligands for Coordination Chemistry

The presence of both a hydroxyl and an aldehyde group in a 1,2-relationship on the aromatic ring makes this compound an excellent precursor for the synthesis of Schiff base ligands. nih.gov Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.net The resulting imine or azomethine group (-C=N-) is a key feature of these ligands. nih.gov

The reaction of this compound with various primary amines would yield a series of Schiff base ligands with different steric and electronic properties, depending on the nature of the amine. These ligands are often polydentate, capable of binding to a metal center through the imine nitrogen and the deprotonated phenolic oxygen. mdpi.comsbmu.ac.ir This chelation results in the formation of stable metal complexes. unibas.it A wide range of transition metals can be coordinated with these types of ligands, leading to a diverse array of coordination compounds with varying geometries and electronic structures. sbmu.ac.ir

| Salicylaldehyde Derivative | Amine | Metal Ion | Complex Type | Reference |

|---|---|---|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde | Ethyl-4-aminobenzoate | Cu(II) | Mononuclear and Binuclear Complexes | mdpi.com |

| 2,4-Dihydroxybenzaldehyde | α-Naphthylamine | Cu(II), Ni(II), Zn(II) | Mononuclear Complexes | sbmu.ac.ir |

| 4-n-Alkoxy-2-hydroxybenzaldehyde | 4-Aminoacetophenone | Cu(II) | Binuclear Complexes | researchgate.net |

Catalysis

The derivatives of this compound, particularly its Schiff base metal complexes, have significant potential in the field of catalysis.

Design of Ligands for Metal-Mediated or Organocatalytic Transformations

The Schiff base ligands derived from this compound can be utilized to design catalysts for a variety of metal-mediated organic transformations. The electronic and steric properties of the ligand can be fine-tuned by varying the amine component used in its synthesis. This allows for the modulation of the catalytic activity and selectivity of the resulting metal complex. Metal complexes of Schiff bases have been shown to be effective catalysts in various reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. nih.gov

While direct applications of this compound in organocatalysis are not extensively reported, the structural motifs derived from it hold promise. Chiral Schiff bases, for instance, can be synthesized by reacting the aldehyde with a chiral amine. These chiral ligands can then be used in asymmetric catalysis, either as part of a metal complex or as organocatalysts themselves. The field of asymmetric organocatalysis has seen significant advancements, with chiral amines and their derivatives playing a crucial role in inducing enantioselectivity in various reactions. beilstein-journals.org

Studies on Reaction Mechanisms in Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the development of more efficient catalysts. The electronic properties imparted by the fluorine and methoxy (B1213986) substituents in ligands derived from this compound can influence the stability of intermediates and transition states in a catalytic cycle.

For instance, in metal-catalyzed cross-coupling reactions, the electronic nature of the ligand can affect the rates of key steps such as oxidative addition, transmetalation, and reductive elimination. ruhr-uni-bochum.de Spectroscopic techniques and computational methods, such as Density Functional Theory (DFT) calculations, are often employed to elucidate these reaction mechanisms. ruhr-uni-bochum.deipcm.fr By studying the catalytic cycles of reactions employing complexes with ligands derived from this compound, valuable insights into the structure-activity relationships of these catalysts can be gained. This knowledge can then be applied to the rational design of new and improved catalytic systems for a wide range of organic transformations.

Chemical Probes and Sensory Materials

The unique substitution pattern of this compound, featuring electron-donating hydroxyl and methoxy groups alongside an electron-withdrawing fluorine atom on an aldehyde-bearing aromatic ring, presents a foundational structure for the development of specialized chemical tools. The inherent functionalities of this compound, particularly the aldehyde and hydroxyl groups, are amenable to derivatization for the synthesis of more complex molecules with tailored properties for sensing and probing applications. While the direct application of this compound in these areas is not extensively documented in publicly available literature, its potential as a precursor is noteworthy.

Development of Colorimetric or Fluorometric Sensors

A thorough review of scientific literature reveals a lack of specific studies detailing the use of this compound as a primary component in the development of colorimetric or fluorometric sensors. However, the molecular architecture of this compound is analogous to other substituted salicylaldehydes that are well-established precursors for chemosensors. The aldehyde functional group is a key reactive site for the synthesis of Schiff bases through condensation reactions with various amines. These Schiff base derivatives are a prominent class of compounds known for their coordination properties with metal ions, which can lead to distinct changes in their absorption (colorimetric) or emission (fluorometric) spectra.

The presence of the fluorine atom at the 4-position and the methoxy group at the 5-position could potentially modulate the electronic properties and, consequently, the sensing behavior of any derived Schiff base sensor. For instance, these substituents can influence the acidity of the hydroxyl group, the electron density of the aromatic system, and the photophysical properties of the resulting molecule. While theoretical possibilities exist, there is currently no published research demonstrating the synthesis and application of sensors directly derived from this compound for the detection of specific analytes.

Probes for Mechanistic Studies (e.g., Biological Pathways, excluding clinical data)

There is no available research in the public domain that documents the application of this compound as a probe for mechanistic studies in biological pathways. The development of chemical probes for such purposes typically requires molecules with specific reactivity, spectroscopic properties, or the ability to mimic biological substrates or interact with specific biomolecules.

While the aldehyde functionality could theoretically be used to covalently label biomolecules containing primary amine groups, such as lysine (B10760008) residues in proteins, the specificity and utility of this compound for this purpose have not been investigated. The design of a successful biological probe requires a careful balance of reactivity, stability, cell permeability, and often a reporter tag (e.g., a fluorophore), which would necessitate further chemical modification of the parent aldehyde. As such, this compound remains a potential starting material rather than a demonstrated tool in this field of research.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The future development of applications for 4-Fluoro-2-hydroxy-5-methoxybenzaldehyde hinges on the availability of efficient and scalable synthetic methodologies. Current synthetic approaches are likely based on classical aromatic substitution reactions, which may involve multiple steps, harsh reaction conditions, and the generation of significant chemical waste. Future research should focus on developing more sustainable and atom-economical synthetic routes.

Key areas for exploration include:

Catalytic C-H Functionalization: Directing group-assisted ortho-formylation of fluoro-methoxyphenols using novel catalytic systems could provide a more direct and efficient route to the target molecule. This would avoid the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Flow Chemistry Synthesis: The use of microreactor technology could enable a continuous and highly controlled synthesis of this compound. This approach offers advantages in terms of safety, scalability, and product purity.

Biocatalytic Approaches: The use of engineered enzymes, such as vanillyl alcohol oxidase or similar oxidoreductases, could offer a green and highly selective method for the synthesis of this compound or its precursors from bio-based starting materials.

A comparative overview of potential synthetic strategies is presented in Table 1.

Exploration of New Reactivity Profiles and Derivatization Opportunities

The unique combination of functional groups in this compound opens up a vast landscape for chemical derivatization. A systematic exploration of its reactivity could lead to the discovery of novel compounds with interesting biological or material properties.

Future research in this area could focus on:

Condensation Reactions: The aldehyde group can readily participate in Knoevenagel, Wittig, and other condensation reactions to generate a diverse library of derivatives. For instance, reaction with active methylene (B1212753) compounds could yield substituted styrenes with potential applications in optics and electronics.

Multicomponent Reactions: The participation of this compound in multicomponent reactions, such as the Ugi or Passerini reactions, could provide rapid access to complex molecular architectures from simple starting materials.

Metal-Catalyzed Cross-Coupling: The phenolic hydroxyl group can be converted to a triflate or other suitable leaving group, enabling its participation in a variety of metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Cyclization Reactions: The strategic placement of the functional groups could be exploited in intramolecular cyclization reactions to construct novel heterocyclic scaffolds, such as benzofurans or chromenes.

Advanced Computational Modeling for Predictive Design

Computational chemistry can serve as a powerful tool to predict the properties and reactivity of this compound and its derivatives, thereby guiding experimental efforts.

Future computational studies could include:

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. It can also be used to model reaction mechanisms and predict the regioselectivity of chemical transformations.

Molecular Docking Simulations: To explore the potential biological activity of derivatives, molecular docking studies can be performed to predict their binding affinity to various protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a virtual library of derivatives and calculating their physicochemical properties, QSAR models can be developed to predict their biological activity or material properties.

An example of hypothetical data that could be generated from DFT calculations is presented in Table 2.

Table 2: Hypothetical Calculated Properties of this compound from DFT

| Property | Calculated Value |

|---|---|

| Dipole Moment | 3.5 D |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

Integration into Supramolecular Chemistry and Nanomaterial Systems

The functional groups of this compound make it an attractive building block for the construction of supramolecular assemblies and functional nanomaterials.

Unexplored avenues in this domain include:

Crystal Engineering: The presence of hydrogen bond donors (hydroxyl) and acceptors (aldehyde, methoxy (B1213986), fluorine) suggests that this molecule could form interesting and predictable supramolecular structures in the solid state. A systematic study of its crystal engineering could lead to the design of new materials with tailored properties.

Self-Assembled Monolayers (SAMs): The phenolic hydroxyl group could be used to anchor the molecule onto various oxide surfaces, forming self-assembled monolayers. The exposed aldehyde group could then be used for further functionalization of the surface.

Polymer and Dendrimer Synthesis: this compound can be used as a monomer or a core molecule for the synthesis of novel polymers and dendrimers with unique photophysical or chemical properties.

Coordination Chemistry: The hydroxyl and aldehyde groups can act as a bidentate ligand for the coordination of metal ions, leading to the formation of metal-organic frameworks (MOFs) or discrete coordination complexes with potential catalytic or magnetic properties.

Q & A

Q. Table: Safety Data for Related Benzaldehydes

| Compound | Health Hazard | Storage Temp (°C) | PPE Required |

|---|---|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde | Moderate | 2–8 | Gloves, goggles |

| 5-Fluoro-2-hydroxybenzoic acid | Low | RT | Lab coat, gloves |

Advanced: How can computational modeling predict reactivity in derivatization reactions (e.g., Schiff base formation)?

Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess nucleophilic attack sites. The aldehyde group’s electrophilicity (Fukui indices) can guide reaction planning .

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. EtOH) on reaction kinetics using GROMACS. Polar aprotic solvents often enhance aldehyde reactivity .

Basic: What are the solubility properties of this compound, and how do they impact reaction design?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.